
2-Naphthalen-2-YL-azepane
Vue d'ensemble
Description
2-Naphthalen-2-YL-azepane is a chemical compound with the molecular formula C16H19N . It is used in various organic transformations due to its multiple reactive sites .
Synthesis Analysis
The synthesis of non-fused N-aryl azepane derivatives, including 2-Naphthalen-2-YL-azepane, has been described in the literature. These reactions are Pd/LA-catalyzed and proceed smoothly under extremely mild conditions . Another method involves the condensation of 2-(Naphthalen-2-yloxy)-1-phenyl-ethanone with thiosemicarbazide .Chemical Reactions Analysis
The major reaction channels for naphthalene formation, a similar compound, have been calculated by Mebel et al . The reactions proceed via the Hydrogen-abstraction–C2H2-addition (HACA) pathway, which is one of the most important pathways leading to the formation of naphthalene .Applications De Recherche Scientifique
Mass Transfer Measurements Using Naphthalene Sublimation
The naphthalene sublimation method is used to study mass and heat transfer for a variety of applications, offering high accuracy in determining local transfer coefficients. This method is particularly useful in complex flows and geometries, allowing for detailed analysis without the errors associated with conductive losses in a wall R. J. Goldstein & H. H. Cho, 1995.
Naphthalene's Environmental Impact and Exposure
A critical review of naphthalene’s sources and exposures highlights its classification as a possible human carcinogen and its presence in both indoor and outdoor air. This review discusses the need for further investigation to better characterize naphthalene’s sources and exposures, especially concerning indoor and personal measurements C. Jia & S. Batterman, 2010.
Microbial Biodegradation of Polyaromatic Hydrocarbons
The microbial degradation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene represents a major mechanism for the ecological recovery of PAH-contaminated sites. This review outlines current knowledge on microbial PAH catabolism, emphasizing the genetic regulation of naphthalene degradation and the potential for bioremediation strategies R. Peng et al., 2008.
Medicinal Applications of Naphthalimide Compounds
Naphthalimide compounds, related to naphthalene structures, show extensive potential in medicinal applications. Some naphthalimides have entered clinical trials as anticancer agents, and research is actively expanding into other diseases. This review systematically presents the current research and development of naphthalimide compounds in various therapeutic applications Huo-Hui Gong et al., 2016.
Naphthalene Mothballs: Environmental Health Risks
The environmental health risks associated with naphthalene exposure, particularly from mothballs, are discussed, including toxicology and health effects. This review emphasizes the importance of recognizing risks associated with accidental exposure and misuse D. Sudakin et al., 2011.
Propriétés
IUPAC Name |
2-naphthalen-2-ylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-2-8-16(17-11-5-1)15-10-9-13-6-3-4-7-14(13)12-15/h3-4,6-7,9-10,12,16-17H,1-2,5,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKABEPCBJDWOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390991 | |
| Record name | 2-naphthalen-2-ylazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
383131-04-2 | |
| Record name | Hexahydro-2-(2-naphthalenyl)-1H-azepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383131-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-naphthalen-2-ylazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



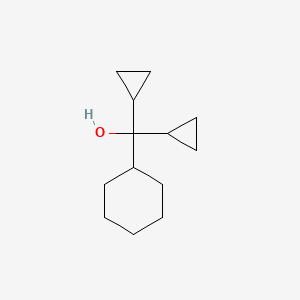
![2-[(2,4-Dichlorobenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1622601.png)
![1-[2-(2-Acetylphenyl)phenyl]ethanone](/img/structure/B1622603.png)
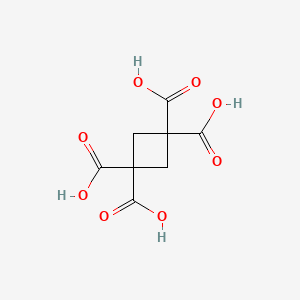
![5-Bromo-6-iodobenzo[d][1,3]dioxole](/img/structure/B1622605.png)
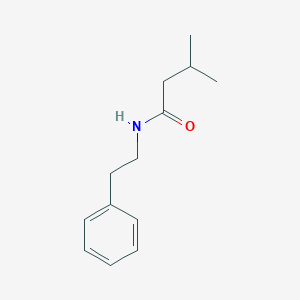
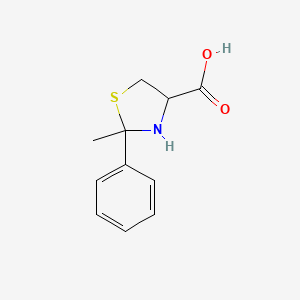
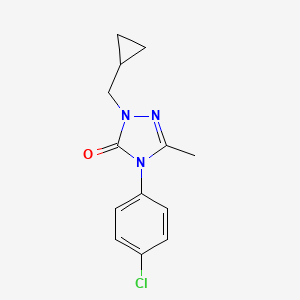
![3-[(2,3-Dimethylphenyl)amino]propanenitrile](/img/structure/B1622613.png)


![4-methyl-N-[3-[(4-methylphenyl)sulfonylamino]propyl]benzenesulfonamide](/img/structure/B1622616.png)

